molecular formula C13H14O2 B13074059 2-(Ethoxymethylidene)-6-methyl-2,3-dihydro-1H-inden-1-one

2-(Ethoxymethylidene)-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13074059
M. Wt: 202.25 g/mol
InChI Key: VTBVIAIOMOSOBG-DHZHZOJOSA-N
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Description

2-(Ethoxymethylidene)-6-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones Indenones are known for their unique structure, which includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 6-methyl-2,3-dihydro-1H-inden-1-one with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(Ethoxymethylidene)-6-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethylidene)-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines the ethoxymethylidene group with the indenone framework. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(2E)-2-(ethoxymethylidene)-6-methyl-3H-inden-1-one

InChI

InChI=1S/C13H14O2/c1-3-15-8-11-7-10-5-4-9(2)6-12(10)13(11)14/h4-6,8H,3,7H2,1-2H3/b11-8+

InChI Key

VTBVIAIOMOSOBG-DHZHZOJOSA-N

Isomeric SMILES

CCO/C=C/1\CC2=C(C1=O)C=C(C=C2)C

Canonical SMILES

CCOC=C1CC2=C(C1=O)C=C(C=C2)C

Origin of Product

United States

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